2,6-Dioxocyclohexane-1-carboxylic acid
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Overview
Description
2,6-Dioxocyclohexanecarboxylic acid is a chemical compound with the molecular formula C7H8O4. It is a derivative of cyclohexane, featuring two ketone groups at positions 2 and 6, and a carboxylic acid group at position 1. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dioxocyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with acetone in the presence of a base such as sodium ethoxide. The reaction mixture is heated to promote cyclization, followed by hydrolysis to yield the desired product .
Industrial Production Methods
In industrial settings, the production of 2,6-Dioxocyclohexanecarboxylic acid typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,6-Dioxocyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the ketone groups to alcohols, typically using reducing agents such as sodium borohydride.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of esters or amides.
Scientific Research Applications
2,6-Dioxocyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-Dioxocyclohexanecarboxylic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,5-Dioxocyclohexanecarboxylic acid: Similar structure but with ketone groups at positions 3 and 5.
Cyclohexanecarboxylic acid: Lacks the ketone groups, making it less reactive in certain chemical reactions.
Uniqueness
2,6-Dioxocyclohexanecarboxylic acid is unique due to its specific arrangement of functional groups, which confer distinct reactivity and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and in biological research .
Properties
CAS No. |
64929-37-9 |
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Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2,6-dioxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H8O4/c8-4-2-1-3-5(9)6(4)7(10)11/h6H,1-3H2,(H,10,11) |
InChI Key |
LDUQUHXCYGDUFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C(=O)O |
Origin of Product |
United States |
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